molecular formula C11H19ClN2O2 B6241010 N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide CAS No. 2408971-08-2

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide

Cat. No. B6241010
CAS RN: 2408971-08-2
M. Wt: 246.7
InChI Key:
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Description

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide, also known as NAPCA, is an organic compound that has gained attention in recent years for its potential applications in scientific research. NAPCA is a piperidine-based amide that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments.

Scientific Research Applications

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug delivery. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drug metabolism on the body. Additionally, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been used in animal studies to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system.

Mechanism of Action

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is thought to act primarily by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide increases the amount of acetylcholine in the brain, which can lead to a variety of physiological effects. Additionally, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been shown to interact with a variety of other enzymes, including monoamine oxidase, tyrosine hydroxylase, and choline acetyltransferase, as well as with a variety of receptors, including muscarinic and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been shown to produce a variety of biochemical and physiological effects in laboratory animals and in vitro studies. These effects include increased acetylcholine levels in the brain, increased neurotransmitter release, increased activity of monoamine oxidase, and increased activity of choline acetyltransferase. Additionally, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been shown to produce a variety of behavioral effects, including increased locomotor activity, increased exploratory behavior, and increased learning and memory.

Advantages and Limitations for Lab Experiments

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has several advantages for use in laboratory experiments. It is easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively non-toxic. Additionally, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide can be used in a variety of laboratory experiments, including enzyme inhibition studies, drug delivery studies, and animal studies. However, N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide also has some limitations. It is not as potent as some other compounds, and its effects are relatively short-lived. Additionally, its effects can be unpredictable, and there is a lack of long-term data on its effects.

Future Directions

While N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has been studied extensively in laboratory experiments, there are still a number of potential future directions for research. These include further exploration of its effects on the central nervous system, more detailed studies of its mechanism of action, and exploration of its potential applications in drug delivery and drug metabolism studies. Additionally, further research could be done on the long-term effects of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide, as well as its potential therapeutic applications. Finally, further research could be done on the potential toxicity of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide and its potential for abuse.

Synthesis Methods

The synthesis of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide begins with the condensation of 1-acetylpiperidine and 2-chloroacetamide, which is mediated by an acid catalyst. This reaction results in the formation of an amide bond between the two molecules and the formation of the desired N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide. The reaction can be carried out in a variety of solvents, such as dichloromethane, ethanol, or ethyl acetate, and is typically heated to a temperature of between 40-50°C. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide involves the reaction of 1-acetylpiperidine with ethylene oxide to form N-[2-(1-acetylpiperidin-4-yl)ethyl]piperidine. This intermediate is then reacted with chloroacetyl chloride to yield the final product.", "Starting Materials": [ "1-acetylpiperidine", "ethylene oxide", "chloroacetyl chloride" ], "Reaction": [ "1. React 1-acetylpiperidine with ethylene oxide in the presence of a base such as potassium hydroxide to form N-[2-(1-acetylpiperidin-4-yl)ethyl]piperidine.", "2. Add chloroacetyl chloride to the reaction mixture and stir at room temperature for several hours.", "3. Quench the reaction with water and extract the product with an organic solvent such as dichloromethane.", "4. Purify the product by column chromatography or recrystallization." ] }

CAS RN

2408971-08-2

Product Name

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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